(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
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Description
“(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid” is a complex organic compound. It’s a derivative of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Synthesis Analysis
A novel synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate via 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide is described . This method incorporates a chiral substituted benzyl group on the nitrogen atom, leading to the first reported process for the preparation of these esters in enantiomerically pure form .Molecular Structure Analysis
The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-6015 and AMG 221 . The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .Chemical Reactions Analysis
An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and the subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "2-aminocyclohexanone", "Boc2O", "NaBH4", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Succinic anhydride", "Triethylamine" ], "Reaction": [ "Protection of the amine group with Boc2O in the presence of NaBH4", "Formation of the bicyclic ring system by cyclization of the protected amine with 2-aminocyclohexanone in the presence of acetic acid and sodium acetate", "Deprotection of the amine group by treatment with hydrochloric acid in methanol", "Introduction of the carboxylic acid group by reaction with succinic anhydride in the presence of triethylamine" ] } | |
CAS No. |
291775-53-6 |
Molecular Formula |
C12H18NO4- |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
(1S,3R,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/p-1/t7-,8+,9-/m1/s1 |
InChI Key |
IFAMSTPTNRJBRG-HRDYMLBCSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@@H]1C(=O)[O-] |
SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)[O-] |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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